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molecular formula C11H10N2O4 B8707830 1-(4-Methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid CAS No. 88597-43-7

1-(4-Methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid

Cat. No. B8707830
M. Wt: 234.21 g/mol
InChI Key: HXPNYOBCXDFMMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04537886

Procedure details

The ester prepared as described above in (a) was converted to the title acid in a manner analogous to example 11(b). The acid possessed νmax (nujol) 1690, 1670, 1599, 1580, 1575,cm-1, δ(CH3OD|D6DMSO) 3.78 (3H,s,--OMe), 7.00 (2H,d,J9 Hz, protons o to --OMe), 7.66 (2H,d,J9 Hz, protons m to --OMe), 8.45(1H,s, C3 -pyrazole proton). Found: M30, 234.0639; C11H10N2O4 requires M,234.0641.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
title acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
C3 -pyrazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:10](=[O:11])[NH:9][N:8]([C:12]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=2)[CH:7]=1)=[O:5])C.CO[2H]>>[CH3:19][O:18][C:15]1[CH:14]=[CH:13][C:12]([N:8]2[CH:7]=[C:6]([C:4]([OH:5])=[O:3])[C:10](=[O:11])[NH:9]2)=[CH:17][CH:16]=1

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=CN(NC1=O)C1=CC=C(C=C1)OC
Step Three
Name
title acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO[2H]
Step Five
Name
C3 -pyrazole
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)N1NC(C(=C1)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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